molecular formula C12H10ClNO B13191757 5-Chloro-2-(3-methylphenyl)pyridin-3-ol

5-Chloro-2-(3-methylphenyl)pyridin-3-ol

Cat. No.: B13191757
M. Wt: 219.66 g/mol
InChI Key: GVSQCOABSOWPAI-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-methylphenyl)pyridin-3-ol is a chemical compound of interest in scientific research, particularly within medicinal chemistry and materials science. It features a pyridin-3-ol scaffold, a structure of significant importance due to its presence in various biologically active molecules and its utility in creating functional materials . Pyridine and pyridinol derivatives are recognized for their wide range of potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The specific substitution pattern on this compound—with chloro and methyl groups on the phenyl ring—suggests potential for unique interactions with biological targets, making it a candidate for the development of new therapeutic agents . Furthermore, the pyridinol moiety can serve as a ligand for metal ions, indicating potential applications in catalysis and the development of materials with specific electronic or optical properties . Researchers can utilize this compound to explore structure-activity relationships, develop synthetic methodologies, and investigate its physicochemical and photophysical properties. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

5-chloro-2-(3-methylphenyl)pyridin-3-ol

InChI

InChI=1S/C12H10ClNO/c1-8-3-2-4-9(5-8)12-11(15)6-10(13)7-14-12/h2-7,15H,1H3

InChI Key

GVSQCOABSOWPAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 5 Chloro 2 3 Methylphenyl Pyridin 3 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Chloro-2-(3-methylphenyl)pyridin-3-ol reveals several potential key disconnections. The most logical approaches involve either the formation of the pyridine (B92270) ring from acyclic precursors or the late-stage introduction of the aryl and chloro substituents onto a pre-formed pyridine core.

One primary disconnection breaks the C2-aryl bond, suggesting a cross-coupling reaction between a 2-halo-5-chloropyridin-3-ol derivative and a (3-methylphenyl)boronic acid or a related organometallic reagent. Another key disconnection involves the formation of the pyridine ring itself, which can be approached through various annulation strategies, such as multicomponent reactions or cycloadditions.

Exploration of Established Pyridine Annulation Methodologies

Multi-component reactions (MCRs) offer an efficient means to construct complex heterocyclic scaffolds in a single step from simple starting materials. libretexts.org

The Hantzsch pyridine synthesis , a well-established four-component reaction, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. epo.orgrsc.orgharvard.edu For the synthesis of this compound, this would require appropriately substituted precursors to achieve the desired substitution pattern.

The Bohlmann-Rahtz pyridine synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone. researchgate.netnih.govbeilstein-journals.org This two-step process, which can be modified into a one-pot procedure, offers a high degree of regiocontrol. organic-chemistry.org The versatility of this method could potentially be exploited for the synthesis of the target molecule by selecting the appropriate enamine and ethynylketone precursors.

Reaction TypeDescriptionPotential for Target Synthesis
Hantzsch SynthesisFour-component reaction of an aldehyde, 2 eq. of a β-ketoester, and ammonia.Requires specialized and potentially complex starting materials to achieve the specific substitution pattern of this compound.
Bohlmann-Rahtz SynthesisCondensation of an enamine with an ethynylketone.Offers good regiocontrol and could be adapted by careful choice of the enamine and ethynylketone to build the desired pyridine core.

Cycloaddition reactions provide a powerful tool for the construction of six-membered rings, including the pyridine nucleus. researchgate.net Diels-Alder type [4+2] cycloadditions, in particular, can be employed to form the pyridine ring system. These reactions can be either thermal or transition-metal-catalyzed. While normal electron-demand Diels-Alder reactions for pyridine synthesis can be challenging, inverse electron-demand reactions often proceed more readily.

For the synthesis of this compound, a potential [4+2] cycloaddition strategy could involve the reaction of a substituted 1-aza-1,3-diene with an appropriate dienophile. The substituents on both the diene and dienophile would need to be carefully chosen to yield the desired substitution pattern on the final pyridine ring after a subsequent aromatization step.

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the synthesis of biaryl compounds, including 2-arylpyridines.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. In the context of synthesizing this compound, a plausible route would involve the Suzuki-Miyaura coupling of a 2,5-dihalopyridin-3-ol derivative with (3-methylphenyl)boronic acid. A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids in an aqueous phase has been developed, yielding 3,5-dichloro-2-arylpyridines in high yields. organic-chemistry.org This highlights the feasibility of selectively coupling at the 2-position of a polychlorinated pyridine.

Direct C-H activation represents an increasingly important and atom-economical strategy for the arylation of heterocycles. This approach avoids the need for pre-functionalization of the pyridine ring with a halide or other leaving group. Palladium-catalyzed C-H arylation of pyridine derivatives can be directed by various functional groups to achieve high regioselectivity.

Copper-catalyzed cross-coupling reactions offer a more economical alternative to palladium-catalyzed methods for the formation of aryl-heteroaryl bonds. While generally requiring harsher reaction conditions, advancements in ligand design have significantly expanded the scope and utility of copper-catalyzed arylations.

Coupling ReactionReactantsCatalyst System (Typical)Key Features
Suzuki-Miyaura2,5-Dihalopyridin-3-ol + (3-methylphenyl)boronic acidPd(OAc)₂, Pd(PPh₃)₄, or other Pd catalysts with appropriate ligands and base.High functional group tolerance, mild reaction conditions, commercially available reagents.
C-H Activation5-Chloropyridin-3-ol + 3-methylphenyl sourcePd(OAc)₂ or other Pd catalysts, often with a directing group or specific ligand.Atom-economical, avoids pre-functionalization of the pyridine ring.
Copper-Catalyzed Coupling2-Halo-5-chloropyridin-3-ol + (3-methylphenyl)boronic acidCuI, Cu₂O, or other Cu salts with suitable ligands and base.More economical than palladium, though can require more forcing conditions.

The synthesis of this compound via cross-coupling reactions often starts from di- or tri-halogenated pyridines. A critical aspect of these syntheses is controlling the chemoselectivity of the coupling reaction, particularly when different halogen atoms are present on the pyridine ring. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This inherent reactivity difference can be exploited to achieve selective functionalization.

In the case of a dihalopyridine, such as a 2,5-dichloropyridin-3-ol, selective reaction at one of the chloro positions is necessary. The electronic and steric environment of each halogen atom can influence its reactivity. For instance, the chlorine atom at the 2-position of the pyridine ring is often more activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the pyridine nitrogen. However, the choice of catalyst, ligand, and reaction conditions can often be tuned to favor reaction at a specific position, overriding the inherent reactivity patterns. For example, studies on the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine have shown that selective arylation at the 2-position can be achieved in high yield, leaving the chlorine atoms at the 3- and 5-positions intact. organic-chemistry.org This demonstrates the feasibility of controlling chemoselectivity in polyhalogenated pyridine systems to access desired substitution patterns.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, C-H Activation, Cu-Catalyzed Cross-Coupling)

Derivatization from Precursors with Related Pyridinol Skeletons

An alternative to building the molecule from scratch is to modify an existing pyridinol precursor. This approach relies on the selective introduction of the chloro and methylphenyl substituents onto a pyridin-3-ol core.

Introducing an aryl group at the C2 position (ortho to the hydroxyl group) of a pyridin-3-ol is a key transformation. Direct C-H arylation at this position is often difficult due to the electronic properties of the pyridine ring. beilstein-journals.org

A common strategy to overcome this involves the temporary activation of the pyridine ring. escholarship.org The formation of a pyridine N-oxide alters the electronic distribution within the ring, making the C2 and C6 positions more susceptible to attack by nucleophiles or participation in metal-catalyzed C-H functionalization reactions. beilstein-journals.org Following the successful arylation at the C2 position, the N-oxide can be readily removed by deoxygenation (e.g., using PCl₃ or PPh₃) to restore the pyridine. This N-oxide strategy has been successfully used for the C2-arylation of pyridines with various organometallic reagents and under palladium catalysis. beilstein-journals.org

Another approach is a directed ortho metalation, where the pyridinol's hydroxyl group (or a protected version) directs a strong base (like lithium diisopropylamide, LDA) to deprotonate the adjacent C2 position. The resulting organometallic intermediate can then be quenched with an electrophilic source of the aryl group.

The introduction of the chlorine atom at the C5 position requires a regioselective halogenation method. The electronic nature of the pyridin-3-ol ring, being electron-rich, generally directs electrophilic aromatic substitution to the positions ortho and para to the hydroxyl group (C2, C4, and C6). Therefore, direct chlorination of pyridin-3-ol itself is unlikely to yield the desired 5-chloro isomer selectively.

A more controlled approach would involve starting with a precursor that facilitates C5-chlorination. For instance, if the 2- and 6-positions are blocked, electrophilic chlorination might be directed to the C5 position. Alternatively, Zincke imine intermediates could be employed, which transform the electron-deficient pyridine into a polarized alkene system that can react with N-halosuccinimides to achieve 3-selective (and by extension, 5-selective) halogenation. chemrxiv.org

Once a 2,5-dihalo-pyridin-3-ol precursor is obtained (e.g., 2-bromo-5-chloro-pyridin-3-ol), the 3-methylphenyl group can be introduced selectively at the C2 position via a regioselective Suzuki-Miyaura cross-coupling. The differential reactivity of C-Br versus C-Cl bonds under palladium catalysis (C-Br bonds are generally more reactive) allows for the selective coupling at the 2-position, leaving the 5-chloro substituent intact.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 3 Methylphenyl Pyridin 3 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of 5-Chloro-2-(3-methylphenyl)pyridin-3-ol. Through a suite of one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern and revealing conformational details.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The hydroxyl proton (OH) typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The two protons on the pyridine (B92270) ring, H4 and H6, are anticipated to appear as doublets due to a four-bond meta-coupling (⁴J(H,H)). The 3-methylphenyl substituent gives rise to a characteristic singlet for the methyl (CH₃) protons and a complex series of multiplets for the four aromatic protons on the phenyl ring.

The ¹³C NMR spectrum provides complementary information, showing a unique resonance for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms (Cl, O, N) appearing at characteristic downfield positions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz) This table is interactive. Click on the headers to sort.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH 9.0 - 10.5 br s -
H6 (Pyridine) ~8.10 d ~2.5
H4 (Pyridine) ~7.35 d ~2.5
H2' (Phenyl) ~7.65 s -
H6' (Phenyl) ~7.60 d ~7.6
H5' (Phenyl) ~7.40 t ~7.6
H4' (Phenyl) ~7.25 d ~7.6

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz) This table is interactive. Click on the headers to sort.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 (Pyridine) ~155.0
C2 (Pyridine) ~148.5
C5 (Pyridine) ~145.0
C6 (Pyridine) ~140.0
C1' (Phenyl) ~138.0
C3' (Phenyl) ~137.5
C4 (Pyridine) ~125.0
C5' (Phenyl) ~130.0
C6' (Phenyl) ~129.0
C4' (Phenyl) ~128.5
C2' (Phenyl) ~127.0

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling correlations between protons. Key expected correlations include the one between the H4 and H6 protons of the pyridine ring and the network of couplings among the protons on the 3-methylphenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C assignments listed in the tables above. For example, the signal for the methyl protons (~2.40 ppm) would correlate with the methyl carbon signal (~21.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across multiple bonds and linking the different fragments of the molecule. Important long-range correlations would include:

From the pyridine H6 proton to carbons C2, C4, and C5.

From the phenyl protons (H2', H6') to the pyridine C2, confirming the connection between the two rings.

From the methyl protons to carbons C2', C3', and C4' of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to determine the preferred conformation. A key NOE would be expected between the pyridine H6 proton and the H6' proton of the phenyl ring, providing information about the rotational orientation around the C2-C1' bond.

The choice of NMR solvent can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding. researchgate.netcdnsciencepub.com In aprotic solvents like chloroform-d (B32938) (CDCl₃), the hydroxyl proton signal is typically observed at a chemical shift determined by intramolecular hydrogen bonding. datapdf.com In contrast, when using hydrogen-bond accepting solvents like DMSO-d₆, the O-H proton signal is expected to shift significantly downfield due to strong intermolecular hydrogen bonding with the solvent. pitt.edu Furthermore, the chemical shifts of the pyridine ring protons and carbons can also be affected by the polarity and anisotropic properties of the solvent, reflecting interactions with the nitrogen lone pair. researchgate.netcdnsciencepub.com

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of this compound would exhibit a series of characteristic absorption bands that can be assigned to specific vibrational modes.

O-H Stretching: A prominent, broad absorption band in the FT-IR spectrum is expected in the region of 3200-3400 cm⁻¹. The broadening and position are indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl group are expected just below 3000 cm⁻¹.

Pyridine and Phenyl Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic rings give rise to a series of characteristic, often strong, bands in the 1400-1600 cm⁻¹ region. mdpi.comnih.gov

C-Cl Stretching: The stretching vibration associated with the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region of the FT-IR spectrum, typically around 1000-1100 cm⁻¹ for aryl chlorides. researchgate.net

Table 3: Predicted Assignments of Major Vibrational Bands for this compound This table is interactive. Click on the headers to sort.

Wavenumber (cm⁻¹) Vibrational Mode Assignment Expected Intensity
3200-3400 ν(O-H) stretch, H-bonded Strong, Broad (IR)
3050-3100 ν(C-H) stretch, Aromatic Medium (IR, Raman)
2850-2960 ν(C-H) stretch, Methyl Medium (IR, Raman)
1580-1610 ν(C=C/C=N) Ring stretch Strong (IR, Raman)
1450-1500 ν(C=C/C=N) Ring stretch Strong (IR, Raman)
1000-1100 ν(C-Cl) stretch Strong (IR)

The molecular structure of this compound is conducive to the formation of an intramolecular hydrogen bond between the hydroxyl group at the C3 position and the nitrogen atom of the pyridine ring. This interaction forms a stable, quasi-aromatic six-membered ring. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula, C₁₂H₁₀ClNO. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to exact mass determination, HRMS coupled with fragmentation techniques (like MS/MS) offers valuable information about the structural connectivity of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments helps in elucidating the fragmentation pathways, which can confirm the presence of the chloropyridinol and methylphenyl moieties within the structure. The fragmentation pattern typically involves the cleavage of the bond between the two aromatic rings and subsequent fragmentations within each ring system, providing a fingerprint for the compound's structure.

Electronic Absorption (UV-Vis) and Photoluminescence Spectroscopy

Electronic absorption (UV-Vis) and photoluminescence spectroscopy are employed to investigate the electronic properties of this compound. These techniques provide insights into the electronic transitions that occur when the molecule interacts with light.

The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, which are attributed to electronic transitions within the molecule. libretexts.org The primary transitions observed are π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com These transitions are typical for aromatic and conjugated systems present in the molecule. The pyridine and phenyl rings, with their delocalized π-electron systems, are the main contributors to these absorption bands. mdpi.com The energy and intensity of these transitions provide information about the electronic structure of the molecule. researchgate.net Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and correlate them with the experimental UV-Vis spectrum. researchgate.net

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is observed in the UV-Vis absorption and fluorescence emission spectra of a compound and is indicative of the sensitivity of its electronic structure to the solvent environment. nih.gov For this compound, studying its solvatochromic behavior provides insights into the nature of its ground and excited states, particularly their dipole moments. nih.govrsc.org

A shift in the absorption or emission maxima to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity generally indicates that the excited state is more polar than the ground state. rsc.org Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) suggests the ground state is more polar. By analyzing these shifts in a range of solvents with varying polarities, it is possible to understand the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.orgrsc.org This environmental sensitivity is a key aspect of its photophysical properties. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Determining the quantum yield of this compound is essential for understanding its potential as a fluorescent material. The quantum yield can be influenced by various factors, including the solvent environment and the presence of quenching agents. researchgate.net

Photostability is another critical parameter, which assesses the ability of a molecule to resist photochemical degradation upon exposure to light. For practical applications, particularly in materials science and as fluorescent probes, high photostability is desirable. The assessment typically involves irradiating a solution of the compound with a specific wavelength of light over time and monitoring the changes in its absorption or emission intensity.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. nih.gov This information allows for the detailed elucidation of its solid-state molecular conformation, including bond lengths, bond angles, and torsion angles. nih.gov

Below is a table summarizing typical crystallographic data that would be obtained from a single-crystal X-ray diffraction study.

Table 1: Example Crystallographic Data for a Related Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.0317 (10)
b (Å) 11.8701 (10)
c (Å) 11.1220 (9)
β (°) 118.675 (2)
Volume (ų) 1277.78 (19)
Z 4
Calculated Density (g/cm³) 1.50
R-factor (%) 4.8

Note: This data is for a structurally related compound, (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone, and is presented for illustrative purposes. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of the intermolecular interactions for this compound cannot be provided as no crystal structure data has been publicly reported. Such an analysis would typically involve the identification and geometric characterization of hydrogen bonds (e.g., O-H···N, C-H···O) and π-stacking interactions between the pyridinol and methylphenyl rings of adjacent molecules in the crystal lattice.

Theoretical and Computational Chemistry Investigations of 5 Chloro 2 3 Methylphenyl Pyridin 3 Ol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of the molecular system, which in turn dictates its structure, reactivity, and spectroscopic characteristics.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. For compounds related to the 5-chloro-2-hydroxypyridine (B146416) core, DFT and ab initio Hartree-Fock (HF) methods, often using basis sets like 6-311++G(d,p), are employed to calculate optimized parameters. ijesit.com

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for Related Structures

ParameterBond/AngleTypical Calculated Value (B3LYP/6-311++G(d,p))Source Moiety
Bond LengthC-Cl1.74 Å5-chloro-2-hydroxypyridine ijesit.com
Bond LengthC-O (hydroxyl)1.36 Å5-chloro-2-hydroxypyridine ijesit.com
Bond LengthC-N (pyridine)1.34 - 1.38 Å5-chloro-2-hydroxypyridine ijesit.com
Bond LengthC-C (inter-ring)1.48 Å2-phenylpyridine researchgate.net
Bond AngleC-C-N (pyridine)120° - 124°5-chloro-2-hydroxypyridine ijesit.com
Bond AngleC-O-H~109°General Hydroxyl Group
Dihedral AnglePyridine-Phenyl21° - 44°2-phenylpyridine researchgate.net

Note: Data is compiled from computational studies on analogous or core structures and serves as an estimation for 5-Chloro-2-(3-methylphenyl)pyridin-3-ol.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and polarizability. mdpi.com A smaller gap suggests that a molecule is more reactive and can be more easily polarized, implying a greater potential for charge transfer within the molecule. ijesit.comnih.gov

For the 5-chloro-2-hydroxypyridine framework, the HOMO is typically a π-orbital delocalized across the pyridine (B92270) ring, while the LUMO is a π*-antibonding orbital. mdpi.com The introduction of the 3-methylphenyl group would be expected to modulate these energy levels. The phenyl ring can participate in π-conjugation with the pyridine ring, which often leads to a raising of the HOMO energy and a lowering of the LUMO energy, thereby decreasing the energy gap.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution on the molecule. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP surface would show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen atoms, indicating these are likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms. researchgate.net

Table 2: Calculated Electronic Properties for Related Pyridine Derivatives

PropertyCalculated Value (eV)Method/Basis SetSource Molecule
EHOMO-6.880DFT/B3LYP3-Bromo-2-hydroxypyridine mdpi.com
ELUMO-1.475DFT/B3LYP3-Bromo-2-hydroxypyridine mdpi.com
Energy Gap (ΔE)5.405DFT/B3LYP3-Bromo-2-hydroxypyridine mdpi.com
EHOMO-6.57DFT/B3LYP/6-311++G(d,p)2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com
ELUMO-2.09DFT/B3LYP/6-311++G(d,p)2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com
Energy Gap (ΔE)4.48DFT/B3LYP/6-311++G(d,p)2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com

Note: These values illustrate the typical range for related aromatic and heterocyclic systems. The specific values for this compound would be influenced by its unique substitution pattern.

Computational methods allow for the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes and their corresponding frequencies can be obtained. These theoretical spectra are crucial for assigning experimental vibrational bands to specific molecular motions. physchemres.org

For this compound, key vibrational modes would include:

O-H stretching: A broad band characteristic of the hydroxyl group.

C-H stretching: Aromatic C-H stretches from both the pyridine and phenyl rings, typically appearing in the 3100-3000 cm⁻¹ region. scirp.org

C=C and C=N stretching: Vibrations within the aromatic rings.

C-Cl stretching: A characteristic vibration at lower frequencies.

Ring deformation modes: In-plane and out-of-plane bending of the aromatic rings.

DFT calculations, particularly with the B3LYP functional, have been shown to provide good agreement between theoretical and experimental vibrational frequencies, often with the application of a scaling factor to account for anharmonicity and basis set limitations. ajchem-a.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) based on DFT Calculations of Analogous Compounds

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Comments
O-H Stretch3400 - 3600Can be broadened by hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Multiple weak bands expected from both rings. scirp.org
C=N/C=C Ring Stretch1450 - 1610Characteristic of the pyridine and phenyl rings.
C-O Stretch1200 - 1300Associated with the hydroxyl group. researchgate.net
C-Cl Stretch505 - 760Dependent on the specific molecular environment.

Note: Ranges are based on computational and experimental data from various substituted aromatic and heterocyclic compounds.

Hydroxypyridines, including this compound, can exist in equilibrium with their keto tautomers, known as pyridinones. This prototropic tautomerism involves the transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns on the ring. rsc.orgresearchgate.net

Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the ground-state energies of both the pyridinol (enol or lactim) and pyridinone (keto or lactam) forms, the equilibrium constant can be predicted. For the parent 2-hydroxypyridine, the enol form is slightly more stable in the gas phase, but the keto form is favored in polar solvents. mdpi.comwayne.edu Computational studies on chlorinated 2-hydroxypyridines have shown that substitution at the 5-position, as in the target molecule, tends to favor the hydroxypyridine (lactim) tautomer in the gas phase. rsc.org The relative energies can be influenced by factors such as aromaticity, dipole moments, and specific interactions with solvent molecules. researchgate.net

Exploration of Advanced Applications in Chemical Sciences Excluding Clinical Human Trials

Advanced Materials Science Applications

The electronic and photophysical properties of pyridine (B92270) derivatives make them promising candidates for applications in advanced materials science, particularly in organic electronics and sensor technology.

Pyridine-containing compounds are utilized in organic light-emitting diodes (OLEDs) as electron-transporting materials, host materials, and emitters. The electron-deficient nature of the pyridine ring facilitates electron injection and transport. For example, functional pyrene-pyridine integrated molecules have been investigated as hole-transporting materials in OLEDs, demonstrating high thermal stability and suitable energy levels for efficient device performance. acs.orgacs.orgnih.gov

A series of pyrene-pyridine derivatives were synthesized and their performance in OLEDs was evaluated. The device utilizing a bromo-substituted derivative (Py-Br) as the hole-transporting layer exhibited a maximum luminance of 17,300 cd/m², a maximum current efficiency of 27.6 cd/A, and a maximum external quantum efficiency (EQE) of 9%. acs.orgnih.gov

Pyrene-Pyridine DerivativeMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)Maximum EQE (%)
Py-03---
Py-MeO---
Py-Me---
Py-Br17,30027.69

While specific data for "5-Chloro-2-(3-methylphenyl)pyridin-3-ol" in OLEDs is not available, its pyridine core suggests potential applicability. The substituents would play a crucial role in tuning its electronic properties, such as the HOMO and LUMO energy levels, to optimize its function within an OLED device.

Pyridine derivatives are frequently employed as the core structure for fluorescent probes and chemosensors for the detection of various analytes, including metal ions. mdpi.com The nitrogen atom of the pyridine ring can act as a binding site for metal cations, and this interaction can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission intensity. mdpi.com

For example, a pyridine derivative-based fluorescent sensor has been developed for the rapid identification and detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the nitrogen atoms of the pyridine moieties results in distinct fluorescent responses. mdpi.com Similarly, a 3-aminopyridine (B143674) salicylidene sensor has shown sensitivity and selectivity for the detection of Cu(II), Al(III), and Fe(III) ions. nih.gov Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have also been developed for the selective detection of Fe³⁺/Fe²⁺. acs.org

The sensing mechanism often involves processes like photoinduced electron transfer (PET), where the binding of the analyte to the receptor unit alters the electronic properties of the fluorophore. The "this compound" molecule, with its potential metal-coordinating sites (nitrogen and oxygen), could be engineered into a fluorescent probe. The chloro and 3-methylphenyl groups would influence the photophysical properties, such as the quantum yield and emission wavelength, and could be further modified to enhance selectivity and sensitivity towards specific analytes. For instance, nitrobenzoxadiazole-bearing pyridine-2,6-dicarboxamide-based chemosensors have been designed for the detection of Al³⁺ and Fe³⁺ ions, with the detection being solvent-dependent. rsc.org

Catalysis and Organocatalysis

The structural attributes of this compound, specifically its multiple coordination sites and acidic/basic functionalities, suggest its potential utility in catalytic processes.

Pyridine-based structures are fundamental building blocks for ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The utility of such ligands is well-documented in facilitating a wide array of chemical transformations. For instance, complex compounds involving transition metals like cobalt(II) with pyridine or quinoline-derivative ligands have been synthesized and evaluated for catalytic activities in olefin oligomerization and polymerization. nih.gov These studies demonstrate that the electronic and steric properties of the pyridine ligand are crucial in determining the efficacy and selectivity of the catalyst. nih.gov

The compound this compound offers multiple potential coordination sites: the pyridine nitrogen and the oxygen of the hydroxyl group. This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center, which can enhance the stability and activity of the resulting catalyst. The electronic nature of the pyridine ring, modified by the electron-withdrawing chlorine atom and the electron-donating hydroxyl and methylphenyl groups, can be finely tuned to influence the catalytic cycle of a transition metal complex. While specific studies detailing the use of this compound as a ligand in catalysis are not prominent in published literature, its scaffold is analogous to other pyridine-based systems successfully employed in catalysis. nih.govacs.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major field in modern chemistry. The efficacy of an organocatalyst often relies on the presence of specific functional groups that can activate substrates. This compound contains both a Lewis basic site (the pyridine nitrogen) and a Brønsted acidic site (the phenolic hydroxyl group).

This bifunctional nature could allow it to operate as a cooperative catalyst. The Lewis basic nitrogen can activate electrophiles or act as a proton shuttle, while the Brønsted acidic hydroxyl group can activate nucleophiles or electrophiles through hydrogen bonding. This dual activation strategy is a powerful tool in organocatalysis for promoting reactions such as aldol (B89426) additions, Michael reactions, and cycloadditions. Although specific applications of this compound as an organocatalyst have not been detailed in scientific literature, its inherent structural features make it a compelling candidate for future investigation in this capacity.

Investigation of Biological Mechanisms of Action (In vitro, pre-clinical, non-therapeutic focus)

The compound's substituted aromatic and heterocyclic structure makes it a candidate for interaction with biological macromolecules. Preclinical, in vitro studies are essential to probe these potential interactions at a molecular level, independent of any therapeutic context.

Many enzyme inhibitors contain heterocyclic scaffolds. The specific arrangement of substituents on this compound—including hydrogen bond donors/acceptors and hydrophobic regions—provides the necessary features for binding to enzyme active sites. For example, various pyridine derivatives have been investigated as inhibitors of enzymes like farnesyl protein transferase, a key target in cellular signaling. nih.gov Similarly, other chloro-substituted heterocyclic compounds, such as indole (B1671886) derivatives, have shown potent inhibitory activity against protein kinases like EGFR and BRAF, which are crucial in cell proliferation pathways. mdpi.com

Molecular docking and in vitro enzyme assays could be employed to investigate the potential of this compound as an inhibitor for various enzyme classes. The interactions could involve hydrogen bonding from the hydroxyl group, coordination of the pyridine nitrogen to metal cofactors in metalloenzymes, and hydrophobic interactions from the chloro- and methylphenyl groups. Such studies would elucidate the specific molecular-level interactions and determine the compound's inhibitory potency (e.g., IC₅₀ value) against selected enzymes.

The interaction of small molecules with cellular receptors is fundamental to pharmacology and chemical biology. The structure-activity relationships of pyridine-containing compounds have been extensively studied. Research has shown that even minor substitutions on a pyridine ring can significantly alter binding affinity and selectivity for different receptor subtypes. nih.gov For instance, studies on analogs with chloro-substituted pyridine moieties have demonstrated specific binding profiles at dopamine (B1211576) (D₂, D₃, D₄) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ) receptors. nih.gov

Receptor binding assays using radiolabeled ligands could determine the affinity (Ki value) of this compound for a panel of receptors. The compound's structural features—the halogen atom, the substituted phenyl ring, and the pyridinol core—could contribute to specific interactions with the amino acid residues in a receptor's binding pocket. These in vitro studies are critical for mapping the compound's potential biological interaction space without assessing clinical outcomes.

The search for new antimicrobial agents is a significant area of research, and heterocyclic compounds are a rich source of such molecules. Halogenated pyridines and related structures, such as 5-chloroquinolin-8-ol, have demonstrated notable in vitro activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov The antimicrobial potential of chloropyridine derivatives has also been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netpsu.eduresearchgate.net

The compound this compound could be screened for antimicrobial activity using standard methods like broth microdilution to determine its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. The mechanism of action could involve the disruption of cell membranes, inhibition of essential enzymes, or chelation of metal ions vital for microbial survival. The table below illustrates how data from such an in vitro screening might be presented.

Microbial StrainTypeIllustrative MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria16
Escherichia coli (ATCC 25922)Gram-negative Bacteria64
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>128
Candida albicans (ATCC 90028)Fungus (Yeast)32
Mycobacterium tuberculosis (H37Rv)Acid-fast Bacteria8

Note: The data presented in the table is for illustrative purposes only and does not represent actual experimental results for this compound. It serves to show how findings from potential antimicrobial screenings would be reported.

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of chemical compounds is a significant area of research, driven by the need to counteract oxidative stress induced by reactive oxygen species (ROS). The compound this compound belongs to the pyridin-3-ol class, which is a heterocyclic analogue of phenol. The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity observed in many related compounds. scienceopen.comrsc.org This activity is primarily exerted through the donation of a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions. frontiersin.orgnih.gov

The principal mechanisms by which phenolic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.orgnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a phenoxyl radical (ArO•), which is typically less reactive due to resonance stabilization. scienceopen.comnih.gov The stability of this resulting radical is a crucial factor in the compound's antioxidant efficacy. scienceopen.com

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical anion and a cation radical of the antioxidant. nih.gov The SET pathway is often followed by proton transfer. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the radical scavenging ability of compounds, and they can proceed through either HAT or SET mechanisms depending on the compound's structure and the solvent used. frontiersin.orgnih.gov

The specific structural attributes of this compound are expected to modulate its antioxidant activity. The hydroxyl group at the 3-position of the pyridine ring is the primary site for radical scavenging. The electronic properties of the substituents on the pyridine ring influence the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical.

Effect of the 3-methylphenyl group: The methyl group is an electron-donating group, which can increase the electron density on the aromatic system, potentially enhancing the stability of the radical formed after hydrogen or electron donation and thereby increasing antioxidant activity.

Effect of the Chloro group: The role of halogen substituents is complex. While halogens are electron-withdrawing through induction, they can also donate electron density through resonance. Some studies on 1,4-dihydropyridine (B1200194) derivatives have shown that compounds with chloro and fluoro substituents exhibit potent antioxidant activity. gavinpublishers.com Conversely, other research on pyridine derivatives suggests that halogen atoms may result in lower activity compared to strongly electron-donating groups like hydroxyl or methoxy (B1213986) groups. nih.govnih.gov

Due to the absence of direct experimental data for this compound, the antioxidant capacity of structurally related pyridine derivatives in common in vitro assays provides valuable insight. The tables below present findings from studies on various substituted pyridines.

Table 1: Antioxidant Activity of Substituted 1,4-Dihydropyridine (DHP) Derivatives

This table shows the Relative Antioxidant Activity (RAA) of various 1,4-DHP derivatives as determined by the β-carotene/linoleic acid assay. It highlights how different substituents on the aromatic ring influence antioxidant potential compared to the standard, L-ascorbic acid.

CompoundSubstituent on Aromatic RingRelative Antioxidant Activity (RAA %)
DHP 14-Cl71
DHP 22-F80
DHP 33,4,5-trimethoxy78
DHP 44-OH45
L-Ascorbic Acid (Standard)N/A49

Data sourced from a study on 1,4-dihydropyridine derivatives. gavinpublishers.com

Table 2: Antioxidant Activity of Pyridine-Based Chalcone Derivatives

This table presents the antioxidant capacity of synthetic pyridine-based chalcones using the Ferrous Ion Chelating (FIC) and Trolox Equivalent Antioxidant Capacity (TEAC) methods. The EC50 value represents the concentration required to achieve 50% of the maximum effect.

CompoundSubstituent on Phenyl RingFIC EC50 (µg/mL)TEAC EC50 (µg/mL)
Chalcone 13-OCH316.53 ± 1.21N/A
Chalcone 22-OH58.85 ± 1.104.82 ± 0.11
Chalcone 32-F58.73 ± 12.94N/A
Chalcone 44-OHN/A6.33 ± 0.30
Quercetin (Standard)N/A87.24 ± 3.93N/A
Trolox (Standard)N/AN/A3.83 ± 0.22

Data from a study evaluating pyridine-based chalcones. nih.gov N/A indicates data not available or not applicable.

Future Directions and Research Perspectives

Development of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 5-Chloro-2-(3-methylphenyl)pyridin-3-ol that possess stereogenic centers, the development of asymmetric synthesis routes is a critical future direction. Current methodologies for creating chiral pyridine (B92270) derivatives, such as those involving catalytic enantioselective transformations, offer a promising foundation. mdpi.com

Future efforts will likely concentrate on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high enantioselectivity in the synthesis of pyridin-3-ol precursors. wikipedia.org Techniques such as the aza-Achmatowicz transformation, which has been successfully used to produce enantiopure 2,4-disubstituted 6-hydroxy-1,6-dihydro-2H-pyridin-3-ones from readily available sugars, could be adapted to generate chiral building blocks for the synthesis of specific stereoisomers of this compound derivatives. nih.gov Furthermore, rhodium-catalyzed asymmetric carbometalation and copper-catalyzed alkylation of alkenyl pyridines represent advanced strategies for introducing chirality with high precision. mdpi.com The exploration of these and other innovative catalytic systems will be instrumental in accessing single-enantiomer forms of this compound, enabling a more nuanced understanding of its biological and material properties.

Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy)

A comprehensive understanding of the photophysical properties of this compound is essential for its potential application in areas such as photosensitizers, fluorescent probes, and organic electronics. Advanced spectroscopic techniques, particularly ultrafast spectroscopy, are poised to provide unprecedented insights into the excited-state dynamics of this molecule.

Femtosecond transient absorption spectroscopy can be employed to directly observe the formation and decay of transient species, such as excited singlet and triplet states, on timescales ranging from femtoseconds to nanoseconds. nih.gov This technique would allow for the detailed characterization of processes like intersystem crossing, which is the transition between electronic states of different spin multiplicity. The presence of the chlorine atom in the molecule is expected to influence the rate of intersystem crossing due to the heavy-atom effect, a phenomenon that can be precisely quantified with these methods. nih.gov

Time-resolved fluorescence spectroscopy, including fluorescence up-conversion, is another powerful tool for probing the excited-state landscape. ias.ac.in For this compound, these studies could elucidate the kinetics of radiative decay and identify any competing non-radiative pathways. researchgate.net Furthermore, given the presence of the hydroxyl group, there is a potential for excited-state intramolecular proton transfer (ESIPT), a process that can be tracked using ultrafast techniques and has been observed in structurally similar molecules like 2-phenylphenol. researchgate.net A thorough investigation using these advanced spectroscopic methods will provide a detailed picture of the energy dissipation mechanisms and photophysical behavior of this compound.

Integration with Machine Learning for Property Prediction and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. nih.gov For this compound, ML approaches offer a powerful avenue for predicting its properties and guiding the design of novel derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to establish correlations between the structural features of substituted pyridin-3-ols and their biological activities or physical properties. researchgate.netosi.lv By training algorithms on existing experimental data, these models can predict the efficacy of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. wikipedia.org Various ML techniques, from multiple linear regression and support vector machines to more complex deep neural networks, can be employed to build these predictive models. nih.gov

Beyond property prediction, generative ML models can be utilized for the de novo design of novel compounds based on the this compound scaffold. These models can learn the underlying patterns in chemical space and propose new structures with a high probability of possessing desired characteristics, such as enhanced biological activity or specific photophysical properties. nih.gov This in silico design process can significantly reduce the time and resources required for the development of new functional molecules.

Exploration of Novel Chemical Transformations and Derivatizations

The chemical scaffold of this compound offers multiple sites for chemical modification, providing a rich platform for the synthesis of a diverse library of derivatives. Future research will undoubtedly focus on exploring novel chemical transformations to expand the chemical space around this core structure.

The chlorine atom at the 5-position is a key handle for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, ethers, and thiols, by displacing the chloride ion. wikipedia.orgchempanda.com The pyridin-3-ol moiety itself exhibits ambident reactivity, with the potential for reactions to occur at either the oxygen or the nitrogen atom of the pyridine ring, depending on the reaction conditions. osi.lv This dual reactivity can be exploited to synthesize a variety of O- and N-substituted derivatives.

Furthermore, the 2-(3-methylphenyl) substituent provides opportunities for functionalization of the phenyl ring, for instance, through electrophilic aromatic substitution or transition-metal-catalyzed C-H activation. researchgate.net The development of methods for the construction of fused-ring systems originating from the pyridin-3-ol core is another exciting avenue for creating structurally complex and potentially bioactive molecules. ias.ac.innih.gov The systematic exploration of these transformations will lead to the generation of novel compounds with diverse properties and potential applications.

Multi-disciplinary Approaches for Systems-Level Understanding

To fully realize the potential of this compound and its derivatives, a shift towards multi-disciplinary research is essential. This involves integrating chemical synthesis and characterization with biological, materials science, and computational studies to gain a systems-level understanding of how these molecules function in complex environments.

In the context of drug discovery, for example, a multi-disciplinary approach would involve not only the synthesis and biological evaluation of new derivatives but also computational modeling of their interactions with biological targets, studies of their metabolic pathways, and investigations into their effects on cellular networks. Similarly, in materials science, the development of new functional materials based on this scaffold would benefit from a collaborative approach that combines synthetic chemistry with polymer science, physics, and engineering to design, fabricate, and test new devices.

By fostering collaborations between chemists, biologists, physicists, and computer scientists, a more holistic understanding of the structure-property-function relationships of these compounds can be achieved. This integrated approach will be crucial for translating fundamental chemical knowledge into practical applications in medicine, technology, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.